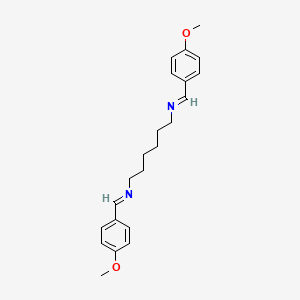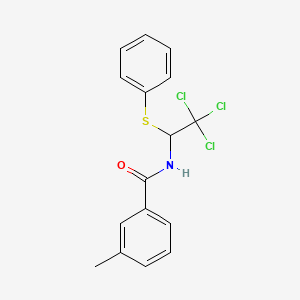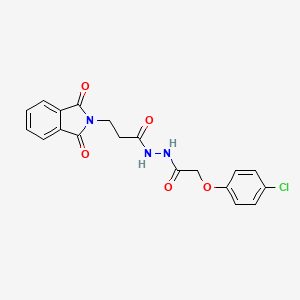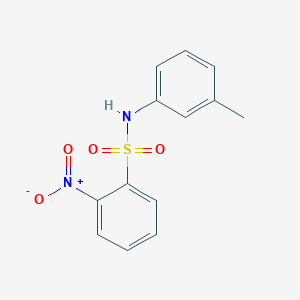
N,N'-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine is a Schiff base compound formed by the condensation reaction of hexane-1,6-diamine with 4-methoxy-benzaldehyde. Schiff bases are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine can be synthesized through a condensation reaction between hexane-1,6-diamine and 4-methoxy-benzaldehyde in a methanol solution. The reaction typically involves mixing equimolar amounts of the two reactants in methanol and allowing the mixture to react at room temperature for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hexane-1,6-diamine and 4-methoxy-benzaldehyde.
Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of dyes and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function and leading to antibacterial or anticancer effects. The compound’s methoxy groups and imine linkages play a crucial role in its binding affinity and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis-(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine: Another Schiff base with similar antibacterial properties.
N,N’-Bis-(4-methoxy-benzylidene)hydrazine: A related compound with similar structural features and reactivity.
Uniqueness
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit significant biological activity. Its hexane-1,6-diamine backbone provides flexibility and enhances its binding properties compared to other similar Schiff bases.
Eigenschaften
CAS-Nummer |
72534-69-1 |
|---|---|
Molekularformel |
C22H28N2O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-N-[6-[(4-methoxyphenyl)methylideneamino]hexyl]methanimine |
InChI |
InChI=1S/C22H28N2O2/c1-25-21-11-7-19(8-12-21)17-23-15-5-3-4-6-16-24-18-20-9-13-22(26-2)14-10-20/h7-14,17-18H,3-6,15-16H2,1-2H3 |
InChI-Schlüssel |
SFJWQGWNZNTHEP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-bromo-4-(3,5-dimethoxybenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11700994.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11701007.png)
![3-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11701013.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B11701018.png)
![2-(dimethylamino)ethyl [(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11701020.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide](/img/structure/B11701029.png)
![(5Z)-3-[(dibutylamino)methyl]-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11701035.png)


![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11701055.png)
![(4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701057.png)
![3-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11701080.png)
